molecular formula C13H12O4 B11875679 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL CAS No. 112121-51-4

4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL

Cat. No.: B11875679
CAS No.: 112121-51-4
M. Wt: 232.23 g/mol
InChI Key: YAUZPHAFXXYSTE-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, also known as Visnagin, is an organic compound with the molecular formula C13H10O4. It is a white crystalline powder with a bitter taste and is known for its stability at room temperature. This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, acetone, and ether .

Properties

CAS No.

112121-51-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-ol

InChI

InChI=1S/C13H12O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6,9,14H,1-2H3

InChI Key

YAUZPHAFXXYSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=C(O1)C=C3C(=C2OC)C=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL typically involves the esterification of coumarin followed by methylation using methanol . The reaction conditions include:

    Esterification: Coumarin is reacted with an appropriate esterifying agent.

    Methylation: The esterified product is then methylated using methanol under controlled conditions.

Industrial Production Methods

Industrial production of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, which have different chemical and physical properties .

Scientific Research Applications

Anticancer Activity

Visnagin has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits potent activity against leukemia, colon, prostate, and melanoma cell lines.

Case Studies

  • A study highlighted visnagin's ability to inhibit the growth of prostate cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .
  • Another investigation into chromone derivatives related to visnagin found that modifications could enhance selectivity and potency against specific cancer types, indicating a promising avenue for drug development .

Antimicrobial Activity

In addition to its anticancer properties, visnagin has demonstrated significant antimicrobial effects against various pathogens.

Antibacterial Properties

  • Visnagin has been tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing considerable inhibition at low concentrations. The minimum inhibitory concentration (MIC) values suggest that visnagin could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Effects

  • Studies have also reported antifungal activity against Candida albicans and Penicillium chrysogenum. The compound exhibited effective inhibition, which could be attributed to its structural characteristics that enhance interaction with microbial targets .

Synthesis and Derivative Development

The synthesis of visnagin and its derivatives has been a focal point in research aimed at enhancing its bioactivity.

Synthetic Pathways

  • Various synthetic routes have been explored to modify visnagin's structure, leading to derivatives with improved pharmacological profiles. For example, reactions involving piperazine and morpholine have yielded new compounds that exhibit analgesic and anti-inflammatory activities alongside their anticancer and antimicrobial effects .

Structure-Activity Relationship

  • The relationship between chemical structure and biological activity has been systematically studied, revealing that specific modifications can significantly enhance the therapeutic efficacy of visnagin derivatives. This approach is crucial for optimizing drug design and improving therapeutic outcomes .

Data Summary Table

ApplicationActivity TypeTarget Organisms/Cell LinesNotable Findings
AnticancerCytotoxicityMCF-7 (breast), HCT-116 (colon)Selective apoptosis induction
AntimicrobialAntibacterialMycobacterium smegmatisSignificant inhibition at low MIC
AntifungalCandida albicans, Penicillium chrysogenumEffective inhibition observed
SynthesisDerivative DevelopmentVariousEnhanced bioactivity through modifications

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL involves its interaction with various molecular targets and pathways:

Biological Activity

4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, a compound within the furochromone class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL typically involves the reaction of specific chromone derivatives with various reagents. For instance, chromanone derivatives can be synthesized through straightforward reactions that yield compounds with significant biological activity .

Biological Activity

The biological activity of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL has been studied in various contexts:

1. Anticancer Activity

Research indicates that furochromones exhibit potent cytotoxic effects against several cancer cell lines. For example, derivatives of furochromones have shown selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OLMCF-7X.X
Other Chromone DerivativeHCT-1160.02 - 0.08
Visnagin DerivativeHepG2X.X

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes such as cholinesterases and cyclooxygenase (COX). Inhibitory activities have been reported with IC50 values indicating moderate to strong inhibition .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AChE4-Methoxy derivative10.4
BChE4-Methoxy derivative7.7
COX-2Furochromone derivativeModerate

The mechanism of action for 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biological effects including apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of furochromones:

  • Cytotoxicity Study : A recent study utilized the MTT assay to evaluate the cytotoxic effects of furochromone derivatives on cancer cell lines, demonstrating significant cell death at specific concentrations .
  • Inhibition Studies : Another research focused on the dual inhibitory effects against AChE and BChE, showcasing the potential neuroprotective applications of these compounds .

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